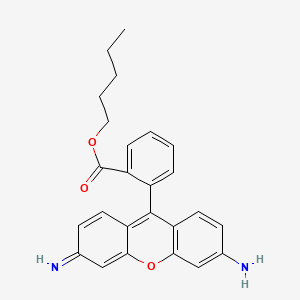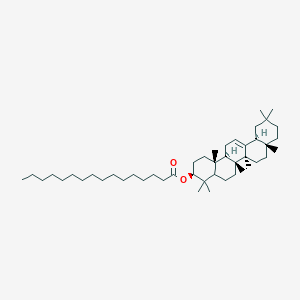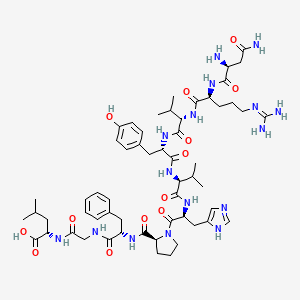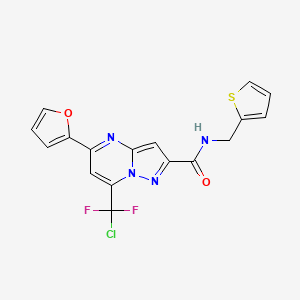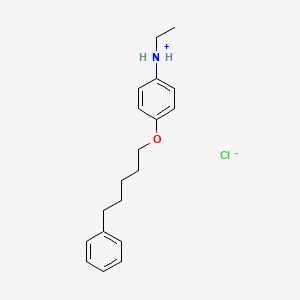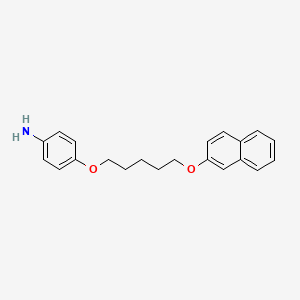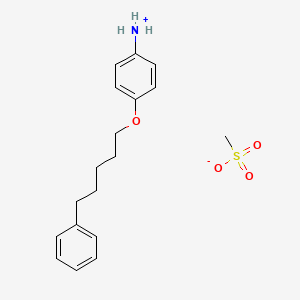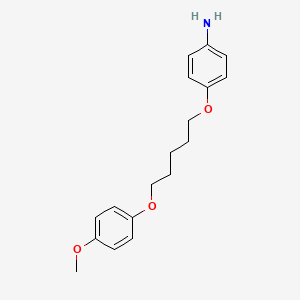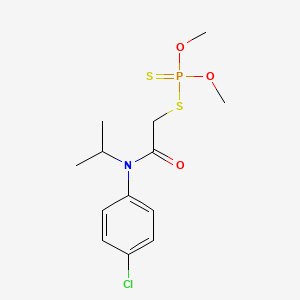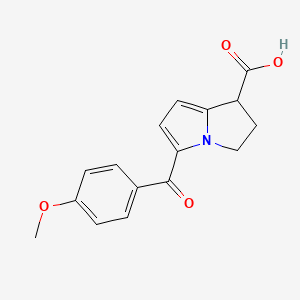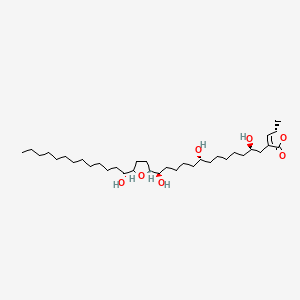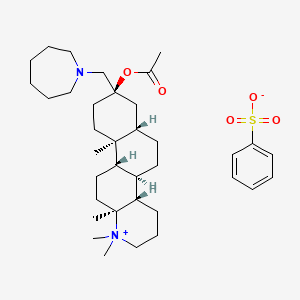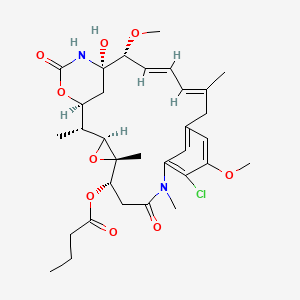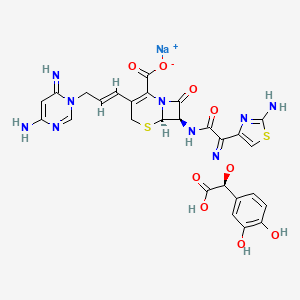
Antibiotic LB 10517
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic LB 10517 is a catechol-substituted cephalosporin with a broad antibacterial spectrum.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Efficacy
- Antibiotic LB 10517, as part of a class of novel antibiotics, exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). TAN-1057 A, B, C, and D, produced by Gram-negative bacteria, are closely related to LB 10517 and show significant efficacy against both Gram-negative and Gram-positive bacteria, including MRSA. These antibiotics inhibit protein biosynthesis in bacteria and have shown protective effects in experimental MRSA infections in mice (Katayama et al., 1993).
Environmental Impact and Resistance
- The widespread use of antibiotics like LB 10517 in animal husbandry contributes significantly to environmental antibiotic pollution. This widespread exposure can lead to the development of antibiotic-resistant bacteria, which is a growing concern for both environmental and human health (Kemper, 2008).
Antibiotic Resistance Mechanisms
- Understanding and overcoming antibiotic resistance is vital in the context of antibiotics like LB 10517. Bacteria exposed to sub-lethal doses of antibiotics can mutate and develop resistance. This resistance can arise from genetic mutations or the acquisition of resistance genes. The increasing prevalence of drug-resistant bacteria, along with the limited discovery of new antibiotics, emphasizes the importance of studying antibiotic resistance mechanisms (Richardson, 2017).
Biohybrid Nanomaterials for Antibacterial Applications
- Recent studies have explored the use of biohybrid nanomaterials, combining antibiotics like LB 10517 with other compounds, to enhance their efficacy. These nanomaterials have shown promising results in both in vitro and in vivo antibacterial activities, offering potential new strategies in the fight against antibiotic-resistant bacteria (Wu et al., 2015).
Probiotic Interaction Studies
- The interaction of probiotic bacteria with antibiotics like LB 10517 is an area of interest, particularly in studying the anti-adherence properties of probiotic strains against pathogens. Such interactions can help in understanding the synergistic effects of probiotics and antibiotics in combating infections (Nowak Adriana et al., 2016).
Propiedades
Número CAS |
175553-22-7 |
|---|---|
Nombre del producto |
Antibiotic LB 10517 |
Fórmula molecular |
C27H24N9NaO9S2 |
Peso molecular |
705.7 g/mol |
Nombre IUPAC |
sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H25N9O9S2.Na/c28-16-7-17(29)35(10-31-16)5-1-2-12-8-46-24-19(23(40)36(24)20(12)25(41)42)33-22(39)18(13-9-47-27(30)32-13)34-45-21(26(43)44)11-3-4-14(37)15(38)6-11;/h1-4,6-7,9-10,19,21,24,29,37-38H,5,8,28H2,(H2,30,32)(H,33,39)(H,41,42)(H,43,44);/q;+1/p-1/b2-1+,29-17?,34-18+;/t19-,21+,24-;/m1./s1 |
Clave InChI |
XWSGXPDTWCZCTR-KQNRULBFSA-M |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)[O-])/C=C/CN5C=NC(=CC5=N)N.[Na+] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)[O-])C=CCN5C=NC(=CC5=N)N.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Antibiotic LB 10517; LB 10517; LB-10517; LB10517; Antibiotic LB-10517; Antibiotic LB10517; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



